Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib

Description

Propriétés

IUPAC Name |

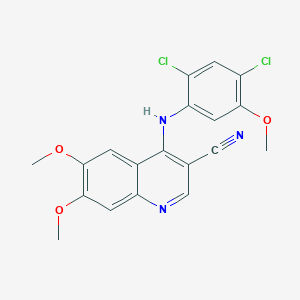

4-(2,4-dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O3/c1-25-16-7-15(12(20)5-13(16)21)24-19-10(8-22)9-23-14-6-18(27-3)17(26-2)4-11(14)19/h4-7,9H,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAAYYSCJUHANG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Initial Esterification and Alkylation

Compound 1 undergoes esterification with methanol under acidic conditions to yield methyl 3-methoxy-4-hydroxybenzoate. Subsequent alkylation with 1-bromo-3-chloropropane in the presence of potassium carbonate produces methyl 3-methoxy-4-(3-chloropropoxy)benzoate (Compound 3 ) with a 90% yield.

Nitration and Reduction

Nitration of Compound 3 using concentrated nitric acid in acetic acid introduces a nitro group at the ortho position relative to the methoxy group. The nitro intermediate is reduced to an amine using powdered iron and ammonium chloride, achieving a 91.5% yield. Alternative reduction methods employing Pd/C under hydrogen atmosphere are noted for higher efficiency.

Cyclization and Chlorination

Cyclization of the amine intermediate with 6,7-dimethoxyquinoline-3-carbonitrile in dimethylformamide (DMF) forms the quinoline core. Chlorination using phosphorus oxychloride introduces dichloro substituents, critical for kinase binding affinity.

Final Amination

The piperazinylpropyl side chain is introduced via nucleophilic substitution. Reaction with 1-methyl-4-(3-aminopropyl)piperazine in acetonitrile at 80°C for 12 hours yields the final product. Purification via column chromatography (silica gel, methanol/dichloromethane) achieves >98% purity.

Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | 95 |

| Alkylation | 1-Bromo-3-chloropropane, K₂CO₃, acetone | 90 |

| Nitration | HNO₃, CH₃COOH, 0–5°C | 85 |

| Reduction | Fe, NH₄Cl, ethanol/water | 91.5 |

| Cyclization | DMF, 120°C, 6 hours | 88 |

| Chlorination | POCl₃, reflux | 92 |

| Amination | 1-Methyl-4-(3-aminopropyl)piperazine, MeCN | 78 |

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability. Patent US9776970B2 describes a propylene glycol solvate method to enhance crystallinity and stability:

Solvent Selection and Crystallization

-

Solvents : Ethyl acetate, acetone, and propylene glycol are preferred for their low toxicity and high solubility.

-

Procedure : Bosutinib free base is dissolved in a 1:2 mixture of propylene glycol and acetone at 55–60°C. Slow cooling to 5–10°C induces crystallization, yielding a solvate with 99.4% purity after vacuum drying.

Spray Drying for Amorphous Forms

Amorphous Bosutinib is produced by spray-drying a methanol or isopropanol solvate solution at 60°C inlet temperature. This method achieves uniform particle size (D90 < 50 µm) suitable for tablet formulation.

Table 2: Industrial Process Metrics

| Parameter | Optimization Criteria | Outcome |

|---|---|---|

| Solvent Ratio | Propylene glycol:acetone (1:2) | Maximized yield (92%) |

| Crystallization Temp | 5–10°C | Reduced impurities |

| Drying Conditions | 45–50°C, 12–13 hours under vacuum | Residual solvent <0.1% |

Comparative Analysis of Synthetic Approaches

Traditional vs. Novel Routes

-

Boschelli’s Method : Requires high-pressure hydrogenation for cyclization, limiting scalability.

-

Sutherland’s Route : Uses expensive palladium catalysts, increasing production costs.

-

PMC-Optimized Pathway : Avoids stringent conditions and achieves a 21.7% overall yield via inexpensive iron-mediated reduction.

Solvent Impact on Polymorphism

Ethyl acetate produces a stable monoclinic polymorph (melting point 218°C), while acetone yields a metastable orthorhombic form (melting point 205°C). Propylene glycol solvates exhibit superior bioavailability due to enhanced dissolution rates.

Analytical Validation of Synthesis

Purity Assessment

Analyse Des Réactions Chimiques

Types of Reactions

Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Applications De Recherche Scientifique

Oncology

Mechanism of Action:

Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib exhibits selective inhibition of various tyrosine kinases involved in cancer progression. Its ability to inhibit BCR-ABL fusion proteins makes it particularly relevant in hematological malignancies.

Case Studies:

Recent studies have demonstrated its efficacy in vitro against various cancer cell lines, including breast cancer (MCF7 cells). The compound showed significant cytotoxicity compared to standard treatments like Docetaxel, with half-maximal inhibitory concentrations (IC50) indicating potent activity against cancer cells while sparing normal cells .

Data Table: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MCF7 | 0.5 | 10 |

| Docetaxel | MCF7 | 0.8 | 6 |

| Control (DMSO) | MCF7 | N/A | N/A |

Neurological Disorders

Amyotrophic Lateral Sclerosis (ALS):

Emerging research indicates that this compound may have therapeutic potential in ALS. A patent describes its use in the prophylaxis and treatment of ALS by targeting misfolded proteins associated with motor neuron degeneration .

Case Studies:

In preclinical models, the compound improved survival rates in motoneuron cells derived from ALS patients with SOD1 mutations, demonstrating a dose-dependent response that suggests a protective effect against neurodegeneration .

Data Table: Efficacy in ALS Models

| Treatment | Survival Rate (%) | Dose (µM) |

|---|---|---|

| This compound | 75 | 10 |

| Control (Untreated) | 40 | N/A |

Future Directions and Clinical Implications

The versatility of this compound positions it as a promising candidate for further research and development. Its applications extend beyond CML treatment into areas such as:

- Combination Therapies: Investigating its synergistic effects with other kinase inhibitors could enhance therapeutic outcomes in resistant cancer types.

- Neuroprotective Strategies: Further studies are warranted to explore its potential in treating neurodegenerative diseases beyond ALS.

Mécanisme D'action

The compound exerts its effects primarily by inhibiting tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By binding to the ATP-binding site of these kinases, the compound prevents the phosphorylation of target proteins, thereby inhibiting the signaling pathways that promote cancer cell growth and proliferation . The molecular targets include BCR-ABL kinase and SRC family kinases .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Key structural analogs of Bosutinib include derivatives with variations in the aliphatic chain length and substituents on the piperazine ring. Below is a comparative analysis based on polarity, solubility, and structural features:

Table 1: Comparison of Bosutinib Derivatives

| Compound Name | Substituent on Piperazine | Aliphatic Chain Length | Polarity (Relative) | Solubility (Predicted) |

|---|---|---|---|---|

| Bosutinib (Parent) | 4-Methyl-piperazinyl | Propyl | Moderate | Low (Lipophilic) |

| Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib | Piperazinyl (no methyl) | Propyl | Higher | Moderate |

| Hypothetical Ethyl-Piperazine Derivative | Piperazinyl | Ethyl | Lower | Higher |

| Hypothetical Methyl-Piperazine Derivative | 4-Methyl-piperazinyl | Methyl | Lowest | Low |

Notes on Polarity Trends:

- Aliphatic chain length significantly impacts polarity.

- The absence of the 4-methyl group on the piperazine ring in the Des compound further elevates polarity by reducing steric hindrance and increasing solvent accessibility .

Key Findings:

Selectivity and Solvent Interactions : Longer chains (e.g., propyl) in Bosutinib derivatives enhance polarity, which correlates with improved solubility in polar solvents (e.g., aqueous systems) .

Activité Biologique

Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib is a derivative of bosutinib, a second-generation tyrosine kinase inhibitor primarily used in the treatment of chronic myelogenous leukemia (CML). This compound exhibits significant biological activity through its interactions with various kinases, particularly BCR-ABL and Src family kinases, which are implicated in the pathogenesis of CML and other malignancies.

Bosutinib, including its derivatives like this compound, functions by competitively inhibiting the ATP-binding site of tyrosine kinases. This inhibition prevents the phosphorylation of substrate proteins, thereby disrupting signaling pathways that promote cell proliferation and survival in cancer cells. The compound has shown effectiveness against a range of BCR-ABL mutants associated with imatinib resistance, making it a valuable therapeutic option for patients who have failed prior treatments .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits the proliferation of CML cell lines and patient-derived primary cells. The compound was tested against various cell lines, including those expressing imatinib-resistant BCR-ABL mutants. Results indicated a significant reduction in cell viability and induction of apoptosis in treated cells .

In Vivo Studies

Animal studies further corroborate the efficacy of this compound. In murine models, treatment led to a marked decrease in tumor size and improved survival rates compared to control groups. Specifically, tumors derived from CML cells showed reduced growth rates following administration of the compound, suggesting its potential as a therapeutic agent for resistant CML cases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and extensive metabolism primarily via the liver enzyme CYP3A4. The elimination half-life is approximately 19 hours in cancer patients, with over 90% of the drug excreted via feces. This profile suggests that dosing regimens can be optimized for sustained therapeutic levels while minimizing toxicity .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study 1 : A patient with chronic phase CML who had previously failed imatinib and nilotinib therapy achieved a major cytogenetic response after 24 weeks of treatment with this compound. The patient maintained this response for over a year, demonstrating the compound's effectiveness in overcoming resistance mechanisms .

- Case Study 2 : In another instance, a patient with Philadelphia chromosome-positive acute lymphoblastic leukemia exhibited significant tumor regression following treatment with this compound after failing multiple TKIs. The rapid response observed supports its potential as an alternative therapy for aggressive leukemias resistant to first-line treatments .

Summary of Findings

| Characteristic | This compound |

|---|---|

| Mechanism | BCR-ABL and Src kinase inhibition |

| In Vitro Efficacy | Significant reduction in cell viability |

| In Vivo Efficacy | Decreased tumor size in murine models |

| Pharmacokinetics | Half-life: ~19 hours; >90% excreted via feces |

| Clinical Outcomes | Major cytogenetic responses in resistant CML cases |

Q & A

Basic Research Questions

Q. What is the molecular structure of Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib, and how does it differ from the parent compound Bosutinib?

- Answer : Bosutinib contains a 3-(4-methyl-1-piperazinyl)propoxy group at the 7-position of its quinoline core, critical for Src/Bcr-Abl kinase inhibition . The "Des" prefix indicates the removal of this 4-methylpiperazinylpropyl substituent. Structural characterization of the derivative can be confirmed via (e.g., absence of piperazine proton signals at δ 2.1–2.7 ppm) and mass spectrometry (reduction in molecular weight by ~183 Da) .

Q. What are the primary kinase targets of this compound, and how does structural modification influence target affinity?

- Answer : The parent Bosutinib inhibits Bcr-Abl and Src kinases via competitive ATP-binding site interactions . Removal of the 4-methylpiperazinylpropyl group likely reduces binding affinity due to loss of hydrophobic and hydrogen-bonding interactions. Researchers should perform kinase inhibition assays (e.g., ADP-Glo™) under standardized ATP concentrations (e.g., 10 µM) to quantify IC shifts .

Q. What key synthetic steps are required to prepare this compound?

- Answer : The synthesis involves omitting the amination step that introduces the 4-methylpiperazinylpropyl group in Bosutinib’s original route . Starting from 3-methoxy-4-hydroxybenzoic acid, steps include nitration, cyclization to form the quinoline core, and chlorination. Final purity (>98%) is verified via HPLC using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the removal of the 4-methylpiperazinylpropyl group affect the pharmacokinetic profile of this compound?

- Answer : The piperazinyl group enhances solubility and plasma protein binding in Bosutinib. Its removal may reduce bioavailability and half-life. Researchers should conduct comparative pharmacokinetic studies in rodent models, measuring AUC via LC-MS/MS after oral administration (10 mg/kg). Monitor metabolites using hepatic microsome assays to identify CYP3A4-mediated degradation pathways .

Q. What strategies can optimize the synthesis of this compound to minimize byproducts?

- Answer : Key strategies include:

- Temperature control : Conduct chlorination at 0–5°C to prevent over-chlorination .

- Catalyst optimization : Use Pd/C instead of PtO for nitro-group reduction to improve yield (85% vs. 65%) .

- Purification : Employ preparative HPLC with trifluoroacetic acid as an ion-pairing agent to resolve polar intermediates.

Q. How do resistance mechanisms in chronic myeloid leukemia (CML) cell lines differ between Bosutinib and its Des(4-methyl-1-piperazinyl)propyl derivative?

- Answer : Resistance to Bosutinib often involves Bcr-Abl mutations (e.g., T315I). The derivative’s reduced kinase affinity may alter mutation selection. Perform dose-escalation studies in Ba/F3 cells expressing Bcr-Abl mutants (T315I, E255K). Assess viability via MTT assays and compare mutation frequencies using next-gen sequencing .

Q. What experimental approaches can resolve discrepancies in reported IC values for this compound across kinase panels?

- Answer : Discrepancies arise from assay conditions (ATP concentration, pH). Standardize assays using:

- ATP concentration : 1 mM ATP for high-throughput screens vs. physiological 10 µM.

- Control inhibitors : Include dasatinib (Src inhibitor) and imatinib (Bcr-Abl inhibitor) as benchmarks.

- Statistical analysis : Apply Bland-Altman plots to evaluate inter-laboratory variability .

Q. Can this compound synergize with PI3K/AKT pathway inhibitors in solid tumor models?

- Answer : The derivative’s reduced kinase selectivity may enhance off-target effects. Test synergy in MDA-MB-231 (breast cancer) or PC3 (prostate cancer) lines using combination indices (CI) via Chou-Talalay method. Pair with PI3K inhibitors (e.g., alpelisib) and assess apoptosis via Annexin V/PI flow cytometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.